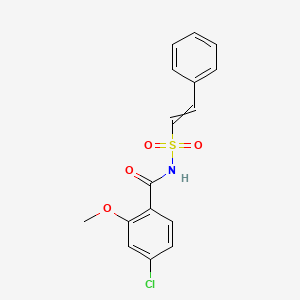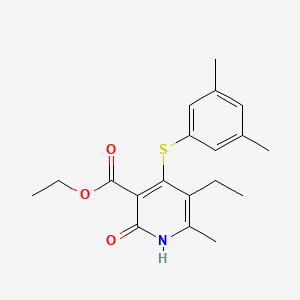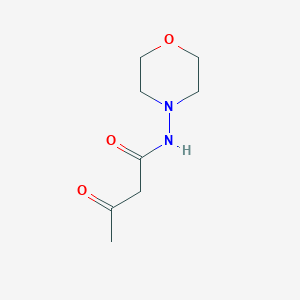![molecular formula C11H13BrN4O B8431043 (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine CAS No. 1012343-73-5](/img/structure/B8431043.png)
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine
Descripción general
Descripción
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is a heterocyclic compound that features both imidazo[1,2-b]pyridazine and tetrahydropyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine typically involves the following steps:
Formation of Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between 3-bromo-2-aminopyridine and a suitable aldehyde under acidic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-6-yl ketones or carboxylic acids.
Reduction: Formation of imidazo[1,2-b]pyridazin-6-yl alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazin-6-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with enhanced efficacy and reduced side effects .
Mecanismo De Acción
The mechanism of action of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell proliferation or the eradication of microbial infections .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chlorine atom instead of the tetrahydropyran moiety.
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine: Contains a morpholine ring instead of the tetrahydropyran ring.
Uniqueness
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of the tetrahydropyran ring, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development .
Propiedades
Número CAS |
1012343-73-5 |
|---|---|
Fórmula molecular |
C11H13BrN4O |
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
3-bromo-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H13BrN4O/c12-9-7-13-11-2-1-10(15-16(9)11)14-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,14,15) |
Clave InChI |
DOPWTFXGWBIPOO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=NN3C(=NC=C3Br)C=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate](/img/structure/B8431001.png)

![Benzonitrile, 5-formyl-2-[[5-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B8431010.png)

![5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine](/img/structure/B8431018.png)
![7-Bromo-1,2,3,5-tetrahydrocyclopenta[c]-quinolin-4-one](/img/structure/B8431029.png)

![8-Bromo-6-chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B8431040.png)


